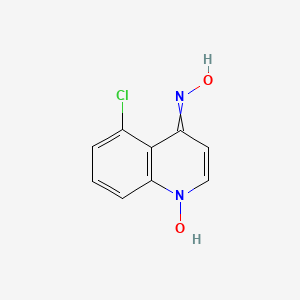
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine typically involves the reaction of 5-chloroquinoline with hydroxylamine under specific conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate, followed by oxidation with an appropriate oxidizing agent . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, aminoquinolines, and substituted quinolines. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in certain microorganisms .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Similar in structure but lacks the chloro and hydroxyamino groups.
5-Chloroquinoline: Lacks the hydroxyamino group.
Quinoline N-oxide: Lacks the chloro and hydroxyamino groups.
Uniqueness
N-(5-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to the presence of both chloro and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
13442-11-0 |
|---|---|
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















